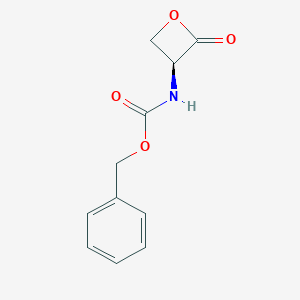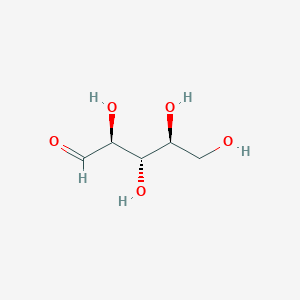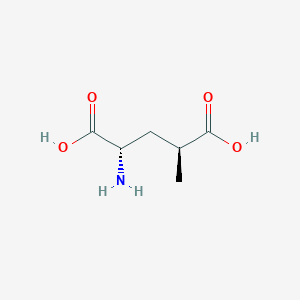
Methyl 2-amino-5-methylbenzoate
Vue d'ensemble
Description
Methyl 2-amino-5-methylbenzoate is a chemical compound studied for its various properties, including vibrational characteristics, molecular structure, and chemical behaviors. Research has delved into its synthesis, structural analysis, and potential applications based on its unique chemical and physical properties.
Synthesis Analysis
The synthesis of methyl 2-amino-5-methylbenzoate involves multiple steps, including nitrification, esterification, and hydronation, starting from specific benzoic acids. An optimal synthesis route has been developed to achieve high yield and purity, highlighting the methodological advancements in its preparation (Yin Jian-zhong, 2010).
Molecular Structure Analysis
The molecular structure of methyl 2-amino-5-methylbenzoate has been thoroughly investigated using density functional theory (DFT). Studies have focused on its vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the molecular dynamics and electronic properties of the compound. This analysis aids in understanding the stability and reactivity of the molecule from a quantum chemical perspective (A. Saxena, Megha Agrawal, Archana Gupta, 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of methyl 2-amino-5-methylbenzoate reveals its involvement in various hydrogen-bonded structures and reaction mechanisms. Studies have shown how it forms complex sheets or chains through hydrogen bonding, indicating its potential for forming stable crystal structures and its reactivity towards other molecules (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
Physical Properties Analysis
The physical properties of methyl 2-amino-5-methylbenzoate, including thermodynamic characteristics like heat capacity, entropy, and enthalpy at different temperatures, have been calculated. These properties are crucial for understanding the stability and environmental behavior of the compound under various conditions (A. Saxena, Megha Agrawal, Archana Gupta, 2015).
Chemical Properties Analysis
Detailed investigations into the chemical properties of methyl 2-amino-5-methylbenzoate have revealed its electronic transitions, absorption wavelengths, and non-linear optical (NLO) activity. Theoretical studies on its polarizability and hyperpolarizability offer insights into its potential applications in materials science, particularly in the development of NLO materials (A. Saxena, Megha Agrawal, Archana Gupta, 2015).
Applications De Recherche Scientifique
Large-Scale Synthesis for Treatment of Disorders
A study presented an efficient six-step process for the large-scale synthesis of a derivative of Methyl 2-amino-5-methylbenzoate. This derivative is a potential treatment for hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).
Crystal Structure Prediction
The crystal structure of a related compound, 2-methylbenzoic acid, was successfully predicted using a supramolecular synthon approach, demonstrating its applicability for substances like Methyl 2-amino-5-methylbenzoate (Tejender S. Thakur & G. Desiraju, 2008).
Contribution to Synthesis of Other Compounds
The study of the crystal structure of 2-amino-3-methylbenzoic acid suggests significant contributions of the form -hydroxybenzoic acid to its synthesis (G. Brown & R. E. Marsh, 1963).
Synthesis of Anti-Cancer Drug Intermediates
A method for synthesizing 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, was presented in a study (Cao Sheng-li, 2004).
Non-Linear Optical Activity
Methyl 2-amino 5-bromobenzoate, a derivative, has been studied for its molecular structure, electronic properties, and first-order molecular hyperpolarizability, contributing to its non-linear optical activity (A. Saxena et al., 2015).
Optimal Synthesis Routes
The optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, another derivative, was identified, yielding 81% of the target product with confirmed structure (Yin Jian-zhong, 2010).
Propriétés
IUPAC Name |
methyl 2-amino-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYFUPTSWXVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360874 | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methylbenzoate | |
CAS RN |
18595-16-9 | |
| Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)



![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)




![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)